(+)-Menthofuran

Vue d'ensemble

Description

(+)-Menthofuran is a naturally occurring organic compound found in various essential oils, particularly in the oil of Mentha species such as peppermint. It is a monoterpene and a furan derivative, known for its distinctive minty aroma. This compound plays a significant role in the flavor and fragrance industry due to its unique scent profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Menthofuran typically involves the cyclization of pulegone, a monoterpene ketone, under acidic conditions. The reaction proceeds through an intramolecular aldol condensation, followed by dehydration to form the furan ring. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the extraction of pulegone from natural sources, followed by its cyclization under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-Menthofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form menthofuran-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield dihydromenthofuran using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated derivatives when reacted with halogens like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) chloride.

Major Products:

Oxidation: Menthofuran-2,3-dione.

Reduction: Dihydromenthofuran.

Substitution: Halogenated menthofuran derivatives.

Applications De Recherche Scientifique

Chemical Applications

Marker Phytomolecule

(+)-Menthofuran is utilized as a marker phytomolecule in the analysis of essential oils. Its presence can indicate the quality and authenticity of mint oils, making it crucial for quality control in the aroma industry.

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of other organic compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals .

Biological Applications

Biosynthesis Studies

Research has shown that this compound plays a significant role in the biosynthesis of other terpenoids. Studies indicate that its production is regulated at the transcriptional level within peppermint plants, influencing overall essential oil composition .

Effects on Plant Metabolism

In peppermint plants, this compound affects essential oil biosynthesis by regulating the levels of other key components like pulegone and menthol. This regulatory mechanism has implications for agricultural practices aimed at enhancing essential oil yield and quality .

Medicinal Applications

Toxicological Research

Due to its hepatotoxic properties, this compound is extensively studied for its potential toxicological effects on liver function. Research indicates that it may contribute to hepatocellular injury through metabolic pathways involving reactive metabolites .

Gastroprotective Effects

Recent studies have indicated that this compound may exhibit gastroprotective effects by reducing malondialdehyde levels and myeloperoxidase activity in animal models. This suggests potential therapeutic applications for gastrointestinal disorders .

Industrial Applications

Aroma Industry

In the aroma industry, this compound contributes to the characteristic scent profiles of peppermint oil. Its unique aroma properties make it valuable for flavoring and fragrance formulations .

Case Study 1: Hepatotoxicity Mechanisms

In a study examining the hepatotoxic effects of menthofuran using rat liver slices, researchers identified γ-ketoenal as a major reactive metabolite responsible for cellular injury. These findings highlight the importance of understanding metabolic pathways when assessing the safety of herbal products containing menthofuran .

Case Study 2: Essential Oil Quality Improvement

A study focused on manipulating menthofuran levels in peppermint plants demonstrated that overexpression of specific genes could enhance essential oil quality by reducing undesirable compounds like pulegone while increasing menthofuran content. This approach has significant implications for agricultural practices aimed at improving essential oil production .

Mécanisme D'action

The mechanism of action of (+)-Menthofuran involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

(+)-Menthofuran is unique among similar compounds due to its distinct furan ring structure and minty aroma. Similar compounds include:

Pulegone: A precursor to this compound, also found in peppermint oil.

Menthone: Another monoterpene with a minty scent but lacks the furan ring.

Carvone: A monoterpene with a similar minty aroma but a different structural framework.

The uniqueness of this compound lies in its furan ring, which imparts specific chemical reactivity and biological activity, distinguishing it from other monoterpenes.

Activité Biologique

(+)-Menthofuran is a monoterpenoid compound primarily found in the essential oils of various mint species, notably Mentha pulegium (pennyroyal). Its biological activity has garnered attention due to its potential therapeutic applications and toxicological implications. This article reviews the biological activity of this compound, focusing on its metabolic pathways, hepatotoxicity, and regulatory effects on essential oil biosynthesis.

Metabolic Pathways

The metabolism of this compound is closely linked to that of its precursor, pulegone. Studies have shown that both compounds undergo bioactivation via cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of reactive metabolites that can cause hepatotoxicity. The primary metabolic pathway involves the conversion of this compound to a γ-ketoenal, which is a major reactive metabolite capable of binding covalently to cellular macromolecules, thereby inducing cytotoxic effects .

Table 1: Key Metabolites and Their Effects

| Metabolite | Source Compound | Biological Activity |

|---|---|---|

| γ-Ketoenal | This compound | Hepatotoxicity; covalent binding to proteins |

| Hydroxy-(R)-(+)-menthofuran | (R)-(+)-menthofuran | Potentially hepatotoxic; isolated from human liver microsomes |

| Mintlactones | This compound | Stable products; less toxic than precursors |

Hepatotoxicity

Research indicates that this compound exhibits significant hepatotoxic effects in animal models. The compound has been shown to induce hepatocellular injury characterized by increased serum alanine aminotransferase (ALAT) levels and decreased activity of glucose-6-phosphatase (G-6-Pase) and aminopyrine N-demethylase (APDM) in rats . The oral LD50 for this compound has not been well established, but studies suggest that it is more toxic than its precursor pulegone .

Case Study: Toxicity Assessment in Rats

A study administered varying doses of this compound to Wistar rats and observed a dose-dependent increase in serum ALAT levels. At high doses (400 mg/kg), significant hepatic necrosis was noted, whereas lower doses (100 mg/kg) showed marginal effects . This highlights the need for caution in the use of menthofuran-containing herbal products.

Regulation of Essential Oil Biosynthesis

This compound plays a crucial role in the biosynthesis of essential oils in peppermint and other mint species. It has been demonstrated that menthofuran regulates the expression of genes involved in essential oil production. Specifically, it down-regulates the transcription of pr, a gene encoding for pulegone reductase, which leads to altered levels of menthofuran and pulegone in plant tissues .

Table 2: Effects on Essential Oil Composition

| Treatment | Result |

|---|---|

| Exogenous this compound | Decreased pr mRNA levels; reduced PR activity |

| Overexpression of mfs | Increased menthofuran production; altered pulegone levels |

Propriétés

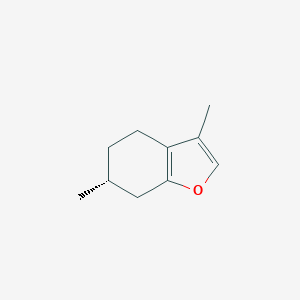

IUPAC Name |

(6R)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17957-94-7 | |

| Record name | (+)-Menthofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17957-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthofuran, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017957947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MENTHOFURAN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N0IS8189W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.